N-(2-fluorobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-[(2-fluorophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoxadiazole core, which is a heterocyclic aromatic compound, and a sulfonamide group, which is known for its presence in many pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves the following steps:
Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of o-nitroaniline derivatives with appropriate reagents.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzoxadiazole derivative with sulfonyl chlorides under basic conditions.
Attachment of the Fluorophenylmethyl Group: The final step involves the nucleophilic substitution reaction where the benzoxadiazole-sulfonamide intermediate is reacted with 2-fluorobenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can be carried out to convert the sulfonamide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole core.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The benzoxadiazole core may also play a role in binding to specific receptors or DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide
- N-[(2-bromophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide
- N-[(2-methylphenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide
Uniqueness
N-[(2-fluorophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C13H10FN3O3S |
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Molecular Weight |
307.30 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C13H10FN3O3S/c14-10-5-2-1-4-9(10)8-15-21(18,19)12-7-3-6-11-13(12)17-20-16-11/h1-7,15H,8H2 |
InChI Key |
LMJIBDXSCQFCJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=CC3=NON=C32)F |
Origin of Product |
United States |
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